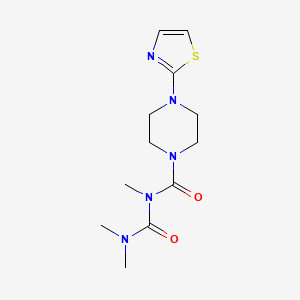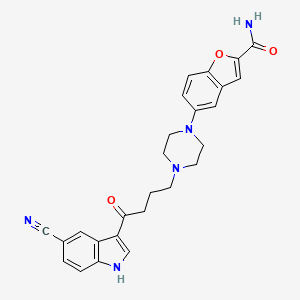
Vilazodone impurity 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vilazodone impurity 17 is a chemical compound associated with the synthesis and degradation of Vilazodone, an antidepressant used for the treatment of major depressive disorder. This impurity is one of several that can form during the manufacturing process of Vilazodone, and its identification and control are crucial for ensuring the safety and efficacy of the final pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vilazodone impurity 17 involves several steps, starting from basic chemical precursors. One common synthetic route begins with the reaction of 5-cyanoindole with 4-chlorobutanoyl chloride under catalysis by isobutyl-AlCl2, followed by reduction with 2-(methoxyethoxy)aluminum hydride. Subsequent steps involve hydrogenation with Pd/C and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of environmentally friendly reagents and scalable processes is emphasized to ensure cost-effectiveness and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Vilazodone impurity 17 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this impurity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Vilazodone impurity 17 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Vilazodone.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vilazodone impurity A: 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid.
Vilazodone impurity B: Vilazodone ester.
N-Nitroso Vilazodone: A nitrosamine derivative of Vilazodone.
Uniqueness
Vilazodone impurity 17 is unique due to its specific chemical structure and formation pathway. Unlike other impurities, it may have distinct physicochemical properties and reactivity, which can impact the overall quality and stability of the final pharmaceutical product .
Eigenschaften
CAS-Nummer |
1637223-09-6 |
|---|---|
Molekularformel |
C26H25N5O3 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)-4-oxobutyl]piperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H25N5O3/c27-15-17-3-5-22-20(12-17)21(16-29-22)23(32)2-1-7-30-8-10-31(11-9-30)19-4-6-24-18(13-19)14-25(34-24)26(28)33/h3-6,12-14,16,29H,1-2,7-11H2,(H2,28,33) |
InChI-Schlüssel |
BMSCRDJVFQWRDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(=O)C2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


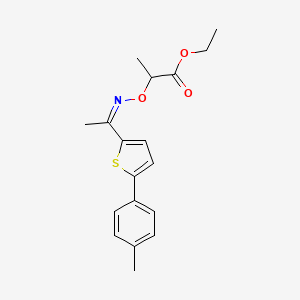
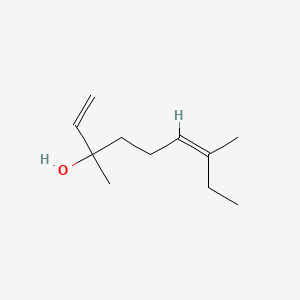

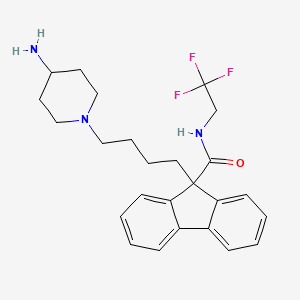
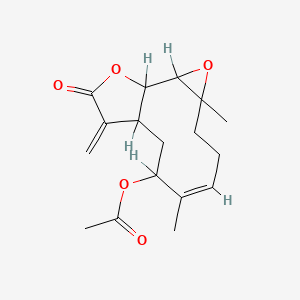
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
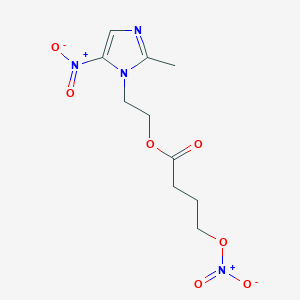
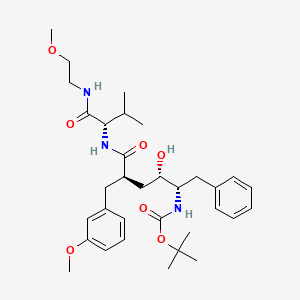
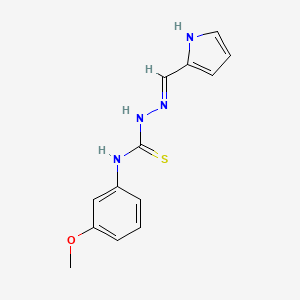
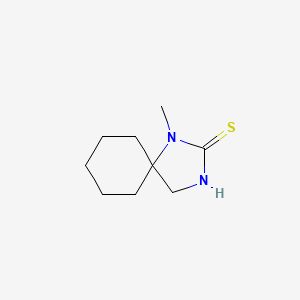
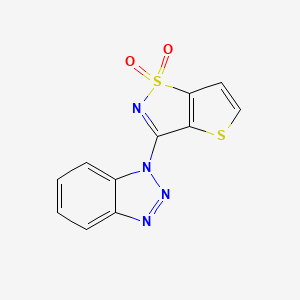
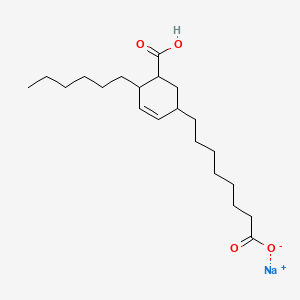
![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)
